丙氨酸缬沙坦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Valsartan is an angiotensin II receptor blocker (ARB). It works by blocking a substance in the body that causes blood vessels to tighten. Valsartan relaxes the blood vessels and lowers blood pressure, increasing the supply of blood and oxygen to the heart .

Synthesis Analysis

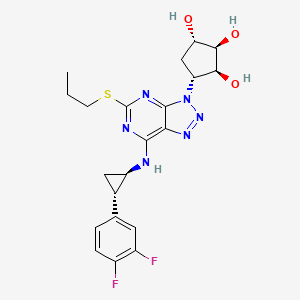

The synthesis of Valsartan involves several steps including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .Molecular Structure Analysis

Valsartan’s molecular structure has been revealed through single crystal structures. Two new highly crystalline forms, named form E and an ethanol solvate form F, were discovered and fully characterized .Chemical Reactions Analysis

The key step of the reaction cascade in Valsartan synthesis is the Suzuki-Miyaura cross-coupling, catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .Physical And Chemical Properties Analysis

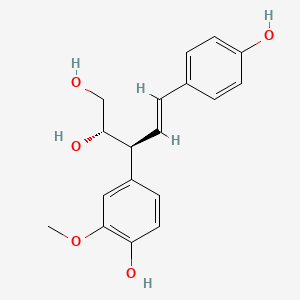

Valsartan’s physicochemical properties such as hygroscopicity, chemical stability, crystallinity, and dissolution behaviors have been studied. A highly crystalline form E of Valsartan presents a remarkably different dissolution behavior and superior chemical stability .科学研究应用

降压药

缬沙坦主要用作降压药 . 这是一种口服活性药物,它通过选择性抑制血管紧张素 II 受体 1 型来降低血压 .

经皮给药治疗高血压

除了主要的口服应用外,还研究了缬沙坦的经皮给药治疗高血压 .

通过微囊化提高生物利用度

缬沙坦的生物利用度可以通过多种微囊化方法提高 . 在一项研究中,使用乳化-溶剂蒸发法从 Eudragit® RLPO 制备了负载缬沙坦的聚合物纳米粒子 .

纳米粒子在药物递送中的应用

已使用乙基纤维素和聚(甲基丙烯酸甲酯)聚合物制备了负载缬沙坦的纳米粒子 . 这些纳米粒子可以口服给药,并已显示出作为缬沙坦递送药物载体的潜力 .

溶解度改进

最初处理的乙基纤维素-缬沙坦纳米粒子提高了缬沙坦在模型肠道介质中的溶解度 .

延长药物释放

聚(甲基丙烯酸甲酯)-缬沙坦纳米粒子使药物释放时间大大延长 . 这可能会减少剂量/频率,从而最大限度地减少副作用。

可持续生产方法

作用机制

Target of Action

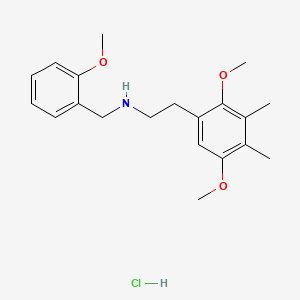

Valsartan, a key component of Alanine Valsartan, belongs to the angiotensin II receptor blocker (ARB) family of drugs . Its primary target is the angiotensin receptor 1 (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is vital for hemostasis and regulation of kidney, vascular, and cardiac functions .

Mode of Action

Valsartan selectively binds to the AT1 receptor, preventing the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to a series of changes, including reduced vasoconstriction, decreased synthesis of aldosterone and ADH, reduced cardiac stimulation, and decreased renal reabsorption of sodium .

Pharmacokinetics

Valsartan is metabolized to an inactive metabolite, valeryl 4-hydroxy valsartan . It is excreted primarily in feces (83%) and urine (~13%) as unchanged drug . The onset of action is approximately 2 hours, and the duration of action is 24 hours . The half-life of elimination in adults is approximately 6 hours, which is 35% longer in elderly patients .

Action Environment

The action of Valsartan can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the drug . Additionally, patients with mild-to-moderate chronic liver disease have about twice the AUC value . In elderly patients, the AUC is about 70% higher, and the half-life is 35% longer .

未来方向

生化分析

Biochemical Properties

Alanine Valsartan interacts with various enzymes, proteins, and other biomolecules. It is an angiotensin-receptor blocker used to manage hypertension and heart failure . It binds to angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects .

Cellular Effects

Alanine Valsartan has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have effects on cell proliferation and can alter the normal structure of blood vessels, potentially attributing to cancer cell metastasis .

Molecular Mechanism

Alanine Valsartan exerts its effects at the molecular level through various mechanisms. It binds to the AT1 receptor, blocking the action of angiotensin II, a protein that causes vasoconstriction and increases blood pressure . This action results in reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Temporal Effects in Laboratory Settings

The effects of Alanine Valsartan change over time in laboratory settings. Studies have shown that it has a significant impact on reducing the rate of rehospitalization for heart failure and death . It also shows proangiogenic activity and alters the normal structure of blood vessels, which can contribute to cancer cell metastasis .

Dosage Effects in Animal Models

The effects of Alanine Valsartan vary with different dosages in animal models. For instance, in a study on rabbits, Valsartan was administered at a dosage of 10mg/kg/day for 40 days . The results showed that Valsartan is a proangiogenic drug that enhances new blood vessel arborization and intussusceptive angiogenesis .

Metabolic Pathways

Alanine Valsartan is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions .

Transport and Distribution

Alanine Valsartan is transported and distributed within cells and tissues. Studies have shown that it is reasonably safe with a low rate of significant adverse effects in systemic right ventricular (sRV) patients . It also demonstrated improvements in lipid metabolism and cardiac indicators in patients with chronic kidney disease and chronic heart failure .

Subcellular Localization

Studies on similar compounds, such as RNA-binding motif protein 4 (RBM4), have shown that alanine-rich motifs can influence subcellular localization

属性

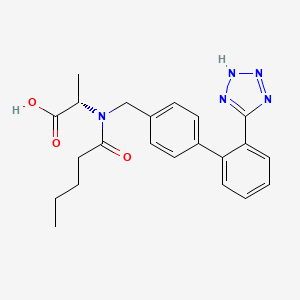

IUPAC Name |

(2S)-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCDZSRVDUYPKU-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)

![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)

![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)